molecular formula C24H36O3 B13443380 Nabilone-d6

Nabilone-d6

Cat. No.: B13443380
M. Wt: 378.6 g/mol
InChI Key: GECBBEABIDMGGL-RWZUIIDJSA-N
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Description

Nabilone-d6 is a deuterated analog of nabilone, a synthetic cannabinoid that mimics the structure and pharmacological activity of delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. Nabilone is primarily used for its antiemetic properties, particularly in the treatment of nausea and vomiting associated with cancer chemotherapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nabilone-d6 involves the incorporation of deuterium atoms into the nabilone molecule. This can be achieved through various synthetic pathways, including chiral pool-based and asymmetric chemo- and biocatalytic approaches . The specific reaction conditions for the synthesis of this compound are not widely documented, but they generally involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound would likely follow similar methods to those used for the synthesis of nabilone, with additional steps to incorporate deuterium. This may involve the use of specialized equipment and reagents to ensure the high purity and yield of the deuterated compound .

Chemical Reactions Analysis

Types of Reactions

Nabilone-d6, like nabilone, can undergo various chemical reactions, including:

    Oxidation: This reaction can be used to introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can be used to remove oxygen-containing functional groups or to reduce double bonds.

    Substitution: This reaction can be used to replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The specific conditions for these reactions can vary, but they generally involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce hydroxylated or ketone derivatives, while reduction can produce fully saturated analogs .

Scientific Research Applications

Nabilone-d6 has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry to study the metabolism and pharmacokinetics of nabilone.

    Biology: Used in studies to understand the interaction of cannabinoids with biological systems, particularly the endocannabinoid system.

    Medicine: Investigated for its potential therapeutic effects in conditions such as chronic pain, multiple sclerosis, and fibromyalgia.

    Industry: Used in the development of new cannabinoid-based pharmaceuticals and in quality control processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Nabilone-d6

This compound is unique due to the incorporation of deuterium atoms, which can alter its pharmacokinetic properties, such as metabolic stability and half-life. This makes it a valuable tool in research to study the metabolism and pharmacokinetics of nabilone and other cannabinoids .

Properties

Molecular Formula

C24H36O3

Molecular Weight

378.6 g/mol

IUPAC Name

(6aR,10aR)-1-hydroxy-3-(2-methyloctan-2-yl)-6,6-bis(trideuteriomethyl)-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-9-one

InChI

InChI=1S/C24H36O3/c1-6-7-8-9-12-23(2,3)16-13-20(26)22-18-15-17(25)10-11-19(18)24(4,5)27-21(22)14-16/h13-14,18-19,26H,6-12,15H2,1-5H3/t18-,19-/m1/s1/i4D3,5D3

InChI Key

GECBBEABIDMGGL-RWZUIIDJSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1([C@@H]2CCC(=O)C[C@H]2C3=C(C=C(C=C3O1)C(C)(C)CCCCCC)O)C([2H])([2H])[2H]

Canonical SMILES

CCCCCCC(C)(C)C1=CC(=C2C3CC(=O)CCC3C(OC2=C1)(C)C)O

Origin of Product

United States

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